Isopropyl ethanesulfonate

Description

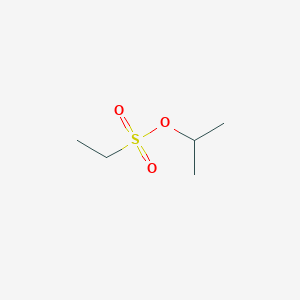

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCAPDHQLSKPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162044 | |

| Record name | Ethanesulfonic acid, isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14245-62-6 | |

| Record name | Ethanesulfonic acid, isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014245626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl ethane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl Ethanesulfonate from Ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of isopropyl ethanesulfonate, a valuable intermediate in organic synthesis. The document outlines the chemical theory, a detailed experimental protocol, and quantitative data, presented for ease of comparison and implementation in a laboratory setting.

Introduction

This compound is a sulfonate ester that serves as a potent alkylating agent and a useful intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The synthesis involves the reaction of ethanesulfonyl chloride with isopropanol in the presence of a base. This process, a classic example of sulfonate ester formation, is crucial for introducing the isopropyl group into a molecular structure via a stable yet reactive intermediate. The ethanesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions.

The reaction proceeds via the nucleophilic attack of the hydroxyl group of isopropanol on the electrophilic sulfur atom of ethanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Careful control of reaction conditions, particularly temperature, is critical to minimize side reactions and maximize the yield of the desired product.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Ethanesulfonyl Chloride | C₂H₅ClO₂S | 128.58 | 177 | 1.357 |

| Isopropanol (IPA) | C₃H₈O | 60.10 | 82.6 | 0.786 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 88.9 | 0.726 |

| This compound | C₅H₁₂O₃S | 152.21 | 237[1] | 1.096[2] |

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound from ethanesulfonyl chloride and isopropanol.

3.1. Materials and Equipment

-

Ethanesulfonyl chloride (1.0 eq)

-

Anhydrous Isopropanol (1.2 eq)

-

Anhydrous Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

3.2. Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

3.3. Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous isopropanol (1.2 equivalents) and anhydrous triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution via a dropping funnel. Maintain the internal temperature below 5°C during the addition.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, further purify the product by vacuum distillation.

-

Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to the final product.

Caption: Synthesis of this compound from ethanesulfonyl chloride.

References

An In-depth Technical Guide to the Experimental Preparation of Propan-2-yl Ethanesulfonate

This guide provides a comprehensive protocol for the synthesis of propan-2-yl ethanesulfonate, also known as isopropyl ethanesulfonate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Propan-2-yl ethanesulfonate is a sulfonate ester utilized in organic synthesis, often as an intermediate in nucleophilic substitution reactions.[1] Its synthesis is typically achieved through the reaction of ethanesulfonyl chloride with propan-2-ol in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol details the laboratory-scale synthesis of propan-2-yl ethanesulfonate.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity |

| Ethanesulfonyl chloride | C₂H₅ClO₂S | 128.58 | ≥98% |

| Propan-2-ol (Isopropanol) | C₃H₈O | 60.10 | Anhydrous, ≥99.5% |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | Saturated aqueous |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with propan-2-ol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Ethanesulfonyl Chloride: The flask is cooled to 0 °C in an ice bath. Ethanesulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. The temperature should be maintained below 5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath, and cold water is slowly added to quench the reaction. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude propan-2-yl ethanesulfonate.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to obtain the pure ester.

Characterization:

The structure and purity of the synthesized propan-2-yl ethanesulfonate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

| Spectroscopic Data | Expected Chemical Shifts/Bands |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the isopropyl group (doublet and septet). |

| ¹³C NMR | Peaks corresponding to the two carbons of the ethyl group and the two distinct carbons of the isopropyl group.[2] |

| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonate group (typically around 1350 cm⁻¹ and 1175 cm⁻¹). |

Experimental Workflow and Logic

The following diagram illustrates the workflow for the synthesis and purification of propan-2-yl ethanesulfonate.

Caption: Synthesis and purification workflow for propan-2-yl ethanesulfonate.

References

Isopropyl Ethanesulfonate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of isopropyl ethanesulfonate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on the physicochemical properties of this compound, outlines its reactivity profile, and presents general experimental protocols for its synthesis and analysis.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H12O3S | [1][2] |

| Molecular Weight | 152.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 237 °C at 760 mmHg | [3] |

| Melting Point | Not available | |

| Density | 1.096 g/cm³ | [2] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents. Slightly soluble in DMSO and Methanol. | [2] |

| Flash Point | 97 °C | [2] |

| CAS Number | 14245-62-6 | [1][2] |

Reactivity and Stability

This compound is a member of the sulfonate ester class of compounds, which are known for their utility as alkylating agents in organic synthesis. The reactivity of the molecule is primarily dictated by the electrophilic nature of the carbon atom of the isopropyl group attached to the electron-withdrawing ethanesulfonate moiety.

2.1. Stability

Under standard laboratory conditions and recommended storage (room temperature, in a dry, well-ventilated area), this compound is considered to be stable.[1]

2.2. Incompatible Materials

To prevent hazardous reactions, contact with the following substances should be avoided:

-

Acids: May catalyze decomposition.

-

Acid chlorides and Acid anhydrides: Can lead to vigorous, exothermic reactions.

-

Oxidizing agents: May cause a strong exothermic reaction, potentially leading to fire.

2.3. Hazardous Decomposition Products

In the event of a fire, thermal decomposition of this compound can produce hazardous gases and vapors, including:

-

Carbon oxides (CO, CO2)

-

Sulfur oxides (SOx)

Experimental Protocols

3.1. Synthesis of this compound (General Procedure)

The synthesis of this compound can be achieved via the esterification of ethanesulfonyl chloride with isopropanol in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

dot

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of isopropanol (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).

-

Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

3.2. Analysis of this compound (Adapted HPLC Method)

An analytical method for the quantification and purity assessment of this compound can be adapted from existing High-Performance Liquid Chromatography (HPLC) methods for similar sulfonate esters, such as isopropyl p-toluenesulfonate.

dot

Caption: Workflow for the HPLC analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A suitable mobile phase would likely consist of a mixture of acetonitrile and water. The exact ratio can be optimized, but a starting point could be a 50:50 (v/v) isocratic elution.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

-

Analysis: Set the flow rate to 1.0 mL/min and the column temperature to ambient or slightly elevated (e.g., 30 °C). The detection wavelength should be set to a value where the compound has some absorbance, likely in the low UV range (e.g., 210 nm), as sulfonate esters without a chromophore have poor UV absorbance. Inject a standard volume (e.g., 10 µL) of the sample and standards.

-

Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to the calibration curve generated from the standards. Purity can be estimated by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Signaling Pathways and Biological Activity

As a simple alkylating agent, this compound is not known to be involved in specific biological signaling pathways. Its biological activity, if any, would likely stem from its ability to non-selectively alkylate nucleophilic functional groups in biological macromolecules such as proteins and nucleic acids. This class of compounds is often investigated for potential genotoxicity due to this reactivity.

Conclusion

This technical guide has summarized the key chemical properties and reactivity of this compound based on available data. While some physical constants remain to be experimentally determined, the provided information on its stability, reactivity, and general protocols for its synthesis and analysis serves as a valuable starting point for researchers and professionals. As with any chemical substance, appropriate safety precautions should be taken when handling this compound, and further research may be required to fully elucidate its properties and potential applications.

References

Isopropyl Ethanesulfonate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl ethanesulfonate (CAS No. 14245-62-6) is an organic compound with the chemical formula C5H12O3S.[1][2][3] It is an ester of ethanesulfonic acid and isopropanol. This document provides a detailed overview of the known physical properties of this compound, outlines standard experimental methodologies for their determination, and presents a generalized workflow for its synthesis and purification. This guide is intended to be a valuable resource for professionals in research and drug development who may work with or encounter this compound.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow or light brown liquid.[1][4] It is characterized by the presence of an isopropyl group and an ethanesulfonate moiety.[1] The compound is soluble in polar organic solvents such as DMSO and methanol, but has limited solubility in water.[1][2][4] It is stable under standard room temperature conditions.[1][5][6]

Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H12O3S | [1][2][3] |

| Molecular Weight | 152.21 g/mol | [2][3] |

| Physical Form | Liquid, Oil | [1][4][5] |

| Color | Colorless to Pale Yellow, Light Brown | [1][4] |

| Boiling Point | 237 °C | [2][4][7] |

| Density | 1.096 g/cm³ | [2][4][7] |

| Flash Point | 97 °C | [2][4][7] |

| Solubility | Slightly soluble in DMSO and Methanol; Limited solubility in water.[1][2][4] | |

| Storage Temperature | Refrigerator or Room Temperature | [2][4][5][7] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is distillation.

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Data Collection: The temperature is recorded when the liquid is boiling and the vapor temperature stabilizes. This stable temperature is the boiling point. For accuracy, the atmospheric pressure should also be recorded, as boiling point varies with pressure.

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance are required.

-

Measurement:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and weighed.

-

-

Calculation: The density of the sample is calculated using the weights and the known density of the reference substance.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Visual Method:

-

A known volume of the solvent (e.g., water, DMSO, methanol) is placed in a vial.

-

Small, measured amounts of this compound are incrementally added to the solvent.

-

The mixture is agitated after each addition until the solute dissolves.

-

The point at which the solute no longer dissolves and a separate phase or precipitate is observed is noted. This provides a qualitative or semi-quantitative measure of solubility.

-

Structural and Purity Analysis

Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of alkyl sulfonates.[8][9]

Generalized Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis of an alkyl ethanesulfonate, like this compound, followed by a standard purification process. This is based on a common synthetic route for similar esters.[10]

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. CAS 14245-62-6: propan-2-yl ethanesulfonate | CymitQuimica [cymitquimica.com]

- 2. 14245-62-6 | CAS DataBase [m.chemicalbook.com]

- 3. Ethanesulfonic acid, isopropyl ester | C5H12O3S | CID 134677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanesulfonic acid isopropyl ester CAS#: 14245-62-6 [m.chemicalbook.com]

- 5. This compound | 14245-62-6 [sigmaaldrich.com]

- 6. 14245-62-6|this compound|BLD Pharm [bldpharm.com]

- 7. Ethanesulfonic acid isopropyl ester | 14245-62-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

Isopropyl Ethanesulfonate (CAS 14245-62-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl ethanesulfonate (CAS 14245-62-6), also known as propan-2-yl ethanesulfonate, is an organic compound belonging to the sulfonate ester class. While not a widely studied active pharmaceutical ingredient (API), its structural motif makes it a relevant case study for professionals in drug development, particularly concerning process chemistry, impurity profiling, and toxicology. Sulfonate esters are recognized as potentially genotoxic impurities (PGIs) due to their alkylating nature. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological effects, and analytical methodologies related to this compound, serving as a resource for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical data sources.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 14245-62-6 |

| Molecular Formula | C₅H₁₂O₃S[2][3] |

| Molecular Weight | 152.21 g/mol [2][3] |

| IUPAC Name | propan-2-yl ethanesulfonate |

| Synonyms | Ethanesulfonic acid, isopropyl ester; Ethanesulfonic acid, 1-methylethyl ester[3] |

| InChI Key | COCAPDHQLSKPBJ-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)OC(C)C |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Boiling Point | 237 °C | [4] |

| Density | 1.096 g/cm³ | [4] |

| Flash Point | 97 °C | [4] |

| Solubility | Soluble in polar organic solvents like DMSO; limited solubility in water.[4][5] | |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Manufacturing

Experimental Protocol: Synthesis of this compound

This protocol is based on the general reaction of ethanesulfonyl chloride with isopropanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Objective: To synthesize this compound from ethanesulfonyl chloride and isopropanol.

Materials:

-

Ethanesulfonyl chloride (1.0 eq)

-

Anhydrous Isopropanol (1.1 eq)

-

Anhydrous Triethylamine or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Nitrogen or Argon inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the flame-dried flask with a stirrer, dropping funnel, thermometer, and inert gas inlet.

-

Reagent Preparation: In the flask, dissolve anhydrous isopropanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C.

-

Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred isopropanol solution, ensuring the internal temperature is maintained below 10 °C. A precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up:

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to yield the final product.

-

Biological Activity and Mechanism of Action

Genotoxicity of Sulfonate Esters

The primary toxicological concern for this compound stems from its classification as a sulfonate ester. This class of compounds are known alkylating agents, many of which are genotoxic (mutagenic) and potentially carcinogenic.[5][6] Their mechanism of action involves the nucleophilic attack of biological macromolecules, most significantly DNA.

The sulfonate group is an excellent leaving group. This facilitates an Sₙ2 reaction where a nucleophilic site on a DNA base, such as the N7 position of guanine, attacks the α-carbon of the isopropyl group. This results in the formation of a covalent bond between the isopropyl group and the DNA base, creating a DNA adduct. Such adducts can disrupt normal DNA replication and transcription, leading to mutations if not repaired.[7][8] Due to this well-established reactivity, sulfonate esters are considered critical impurities that must be controlled to very low levels (e.g., Threshold of Toxicological Concern - TTC) in active pharmaceutical ingredients.[9]

Serine Protease Inhibition

A single, non-peer-reviewed source suggests that this compound can be used as a serine protease inhibitor.[2] While sulfonylating agents like sulfonyl fluorides are known to act as irreversible inhibitors by reacting with the active site serine residue, this claim for a simple alkyl sulfonate is not substantiated in the broader scientific literature.[3] It is possible that as an electrophile, it could react with the nucleophilic serine in a protease active site, but without specific experimental data, this remains speculative.

Analytical Methodologies

The detection and quantification of this compound, particularly at trace levels as a potential genotoxic impurity in an API, requires sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most suitable techniques.

Experimental Protocol: HPLC-MS for Trace Analysis

This protocol is adapted from established methods for similar sulfonate esters.

Objective: To detect and quantify trace levels of this compound in a drug substance.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (MS grade)

-

This compound reference standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile. Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., from 0.1 ng/mL to 100 ng/mL).

-

Sample Preparation: Accurately weigh the drug substance (e.g., 50 mg) and dissolve it in a suitable diluent (e.g., 10 mL of acetonitrile/water). The sample concentration may need to be optimized to avoid matrix effects.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (ESI+):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution.

-

-

Quantification: Inject the calibration standards and the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data compiled from safety data sheets.[2]

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]

-

Avoid breathing vapors or mist.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

In case of accidental exposure, follow standard first-aid measures and consult a physician.[2]

Conclusion

This compound, CAS 14245-62-6, serves as a valuable model compound for understanding the chemistry and toxicology of sulfonate esters. While its direct application in drug development is not documented, its status as a potential genotoxic impurity makes its study highly relevant. The primary risk associated with this compound is its ability to act as an alkylating agent, leading to DNA damage. This guide provides the foundational chemical data, along with detailed protocols for synthesis and analysis, to aid researchers and drug development professionals in managing the risks associated with this and similar chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of elastase and other serine proteases by heterocyclic acylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. chromnet.net [chromnet.net]

- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of Human Sulfotransferases by Phthalate Monoesters [frontiersin.org]

- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

solubility of isopropyl ethanesulfonate in common organic solvents

An In-depth Technical Guide on the Solubility of Isopropyl Ethanesulfonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of precise quantitative solubility data in the public domain, this document combines qualitative information with theoretical estimations based on Hansen Solubility Parameters (HSP) to predict solubility in a range of common organic solvents. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data empirically. This guide is intended to be a foundational resource for scientists and professionals in drug development and chemical research, facilitating solvent selection and formulation design.

Introduction to this compound

This compound (CAS No. 14245-62-6) is an organic compound with the chemical formula C5H12O3S. It is characterized as a colorless to pale yellow liquid and is utilized as a reagent in organic synthesis, particularly in the formation of other sulfonate esters which can be key intermediates in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is critical for reaction engineering, purification processes, and formulation development.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | propan-2-yl ethanesulfonate, Ethanesulfonic acid, 1-methylethyl ester |

| Molecular Formula | C5H12O3S |

| Molecular Weight | 152.21 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 237 °C at 760 mmHg |

Qualitative and Estimated Quantitative Solubility

Direct quantitative solubility data for this compound is scarce in publicly available literature. However, existing sources provide a qualitative understanding of its solubility profile.

Qualitative Solubility

-

Polar Organic Solvents: this compound is generally described as being soluble in polar organic solvents.[3]

-

Specific Solvents: It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[4]

-

Water: Due to the presence of the hydrophobic isopropyl group, it exhibits limited solubility in water.[3]

Quantitative Solubility Estimation using Hansen Solubility Parameters (HSP)

To provide a more quantitative, albeit estimated, guide to solvent selection, the Hansen Solubility Parameters (HSP) for this compound have been estimated using the group contribution method. The principle of HSP is that "like dissolves like," and substances with similar HSP values are more likely to be miscible.

The three Hansen parameters are:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total solubility parameter (δt) is related to these by the equation: δt² = δD² + δP² + δH²

Estimated Hansen Solubility Parameters for this compound

Based on its molecular structure (CH3CH2SO3CH(CH3)2), the HSP values have been estimated using established group contribution methods.

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | 16.5 | 10.0 | 6.0 |

Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility

The following table lists the HSP for common organic solvents and the calculated HSP distance (Ra) between each solvent and this compound. A smaller Ra value suggests a higher likelihood of good solubility.

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.5 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.2 | High |

| Dichloromethane | 17.0 | 7.3 | 7.0 | 3.5 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.4 | 5.3 | Medium |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.6 | Medium to Low |

| Methanol | 15.1 | 12.3 | 22.3 | 16.6 | Medium to Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.2 | Medium to Low |

| Toluene | 18.0 | 1.4 | 2.0 | 9.9 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 12.6 | Very Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.9 | High |

Experimental Protocols for Solubility Determination

For precise quantification, experimental determination of solubility is essential. The following are detailed protocols for this purpose.

3.1. Isothermal Gravimetric Method

This is a direct and reliable method for determining the solubility of a liquid solute in an organic solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with heating plate

-

Calibrated positive displacement pipettes

-

Vials with airtight caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. An excess is confirmed by the presence of a separate liquid phase or turbidity after equilibration.

-

Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for 24-48 hours to ensure saturation. The concentration of the dissolved solute should be constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the mixture to stand undisturbed at the set temperature until any undissolved solute has settled.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter to remove any micro-droplets of undissolved solute.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed vial.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of this compound but sufficient to remove the solvent. A vacuum desiccator at room temperature is a gentler alternative.

-

Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the vial from the final mass.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the aliquot.

-

Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (requires solvent density at the experimental temperature).

-

3.2. Alternative Methods

High-Performance Liquid Chromatography (HPLC): This method is suitable for determining solubility with high accuracy and requires only a small amount of sample. A calibration curve of this compound in the mobile phase is created. The saturated solution is prepared as in the gravimetric method, then filtered and diluted to fall within the calibration range before injection into the HPLC system. The concentration is then determined from the calibration curve.

UV-Vis Spectroscopy: This method is applicable if this compound exhibits a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus concentration is first established. The saturated solution is filtered and diluted, and its absorbance is measured. The concentration is then calculated using the Beer-Lambert law and the calibration curve.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility.

Logical Relationship for Solubility Prediction using HSP

Caption: Predicting solubility with Hansen parameters.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Isopropyl Ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl ethanesulfonate is an organic compound that may be encountered as an intermediate or impurity in pharmaceutical manufacturing. Understanding its thermal stability is crucial for ensuring process safety, particularly during stages involving elevated temperatures, such as distillation, drying, or reaction work-ups. This guide provides a comprehensive overview of the known stability characteristics of this compound, potential decomposition pathways, and the standard methodologies used to assess its thermal hazards. While specific quantitative thermal analysis data for this compound is limited, this guide establishes a framework for its evaluation based on data from related sulfonate esters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 14245-62-6 | [1][2][3] |

| Molecular Formula | C5H12O3S | [1][2][3] |

| Molecular Weight | 152.21 g/mol | [1][2][3] |

| Appearance | Liquid | [4] |

| Storage Conditions | Stable under recommended storage conditions. | [5] |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | [5] |

Thermal Stability and Hazards

Material Safety Data Sheets (MSDS) indicate that this compound is stable under recommended storage conditions[5]. However, they also note that specific data on the decomposition temperature is not available[5]. It is known that isopropyl sulfonate esters are generally unstable under acidic conditions, which can facilitate their decomposition[6].

Under fire conditions, hazardous decomposition products are expected to include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas[5].

Insights from Analogous Compounds

Studies on other sulfonate esters provide some insight into potential thermal behavior. For instance, the thermal decomposition of waste linear alkylbenzene sulfonate has been studied, showing decomposition into vapors and a solid residue at temperatures between 200-300°C[7]. The gaseous products included sulfur dioxide (SO2) and sulfur trioxide (SO3)[7]. While this is a more complex material, it highlights the potential for the release of sulfur oxides from the decomposition of sulfonate-containing compounds.

A study on the pyrolysis of a phenolphthalein poly(aryl ether sulfone) containing isopropyl groups identified SO2 and phenol as major decomposition products, originating from the scission of the sulfone and ether groups[8]. This suggests that for this compound, the cleavage of the C-O and S-O bonds is a likely decomposition route.

Postulated Decomposition Pathway

Based on the principles of ester pyrolysis and studies of related compounds, a likely thermal decomposition pathway for this compound involves a six-membered ring transition state, a common mechanism for esters containing a β-hydrogen in the alkyl group[9]. This pathway would lead to the formation of propene and ethanesulfonic acid. The ethanesulfonic acid could then undergo further decomposition at higher temperatures.

Caption: Postulated thermal decomposition of this compound.

Experimental Protocols for Thermal Hazard Assessment

To definitively determine the thermal stability and decomposition characteristics of this compound, a series of standard thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperatures of various decomposition stages, and the amount of residual mass.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600°C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of decomposition (from the derivative of the TGA curve).

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a crucible (e.g., aluminum or stainless steel). A pierced lid may be used to allow for the escape of gaseous decomposition products.

-

Reference: An empty, sealed crucible is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify exothermic (heat-releasing) or endothermic (heat-absorbing) events. The onset temperature and the integrated peak area (enthalpy) of any decomposition exotherms are determined.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure profiles of a sample during a self-heating reaction. It is the gold standard for assessing thermal runaway potential.

Methodology:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, sealed sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.

-

Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5°C) and then waits at a constant temperature to detect any self-heating (exothermic activity). A typical detection threshold is a self-heating rate of 0.02°C/min.

-

Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, ensuring that all heat generated by the decomposition is retained by the sample.

-

Data Analysis: The temperature and pressure data are recorded as a function of time. Key parameters determined include the onset temperature of self-heating, the time to maximum rate (TMR), the adiabatic temperature rise, and the final pressure. This data can be used to model the consequences of a thermal runaway on a larger scale.

Caption: Workflow for Accelerating Rate Calorimetry (ARC).

Conclusions and Recommendations

While specific quantitative data on the thermal stability of this compound is currently lacking in publicly available literature, a conservative approach should be taken when handling this compound at elevated temperatures. Based on the chemistry of related sulfonate esters, there is a potential for thermal decomposition, which could lead to the release of flammable (propene) and corrosive (ethanesulfonic acid, sulfur oxides) substances.

It is strongly recommended that a comprehensive thermal hazard assessment, including TGA, DSC, and ARC experiments, be conducted on this compound before its use in any process operating at elevated temperatures. The experimental protocols outlined in this guide provide a standard framework for such an evaluation. The data generated from these studies will be critical for defining safe operating limits, designing appropriate safety measures, and ensuring the overall safety of processes involving this compound.

References

- 1. Ethanesulfonic acid, isopropyl ester | C5H12O3S | CID 134677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 14245-62-6 [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]

Spectroscopic Data for Isopropyl Ethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl ethanesulfonate, a compound of interest in various chemical and pharmaceutical research contexts. Due to the limited availability of public experimental data for this specific molecule, this guide also incorporates representative data from structurally similar compounds, namely ethyl ethanesulfonate and isopropyl methanesulfonate, to provide valuable spectroscopic insights. All data is presented in a structured format for clarity and comparative analysis, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.8 | Septet | 1H | ~6.3 | -CH(CH₃)₂ |

| ~3.1 | Quartet | 2H | ~7.4 | -CH₂CH₃ |

| ~1.4 | Triplet | 3H | ~7.4 | -CH₂CH₃ |

| ~1.3 | Doublet | 6H | ~6.3 | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~75 | CH | -C H(CH₃)₂ |

| ~48 | CH₂ | -C H₂CH₃ |

| ~23 | CH₃ | -CH(C H₃)₂ |

| ~8 | CH₃ | -CH₂C H₃ |

Infrared (IR) Spectroscopy

Infrared spectra for this compound are available, indicating characteristic functional group absorptions.[1][2] The data is typically acquired using Attenuated Total Reflectance (ATR) or as a neat liquid between potassium bromide (KBr) plates.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1350 | Strong | S=O stretch (asymmetric) |

| ~1170 | Strong | S=O stretch (symmetric) |

| ~1000 | Strong | C-O stretch |

| ~900-700 | Medium-Strong | S-O stretch |

Mass Spectrometry (MS)

While an experimental mass spectrum for this compound is not widely published, data for the structurally similar isopropyl methanesulfonate and ethyl methanesulfonate are available and provide insight into the expected fragmentation patterns.[3][4] The primary ionization technique for such compounds is typically electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Notes |

| 152 | [M]⁺ | Molecular Ion |

| 109 | [M - C₃H₇]⁺ | Loss of isopropyl group |

| 93 | [C₂H₅SO₂]⁺ | Ethanesulfonyl cation |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation (from rearrangement) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., DEPT or PENDANT) is used to simplify the spectrum and provide information about the number of attached protons.

-

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid): A drop of pure this compound is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Sample Preparation (ATR): A drop of the sample is placed directly onto the crystal surface of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

The sample is placed in the instrument's sample compartment.

-

The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Analysis: The absorption bands in the spectrum are assigned to specific functional group vibrations by comparing their positions and intensities to correlation charts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the analyte in a volatile organic solvent is injected into the GC.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: The molecular ion peak ([M]⁺) is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying the neutral fragments lost to form the observed ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

Ethanesulfonate: A Comprehensive Technical Guide to its Leaving Group Ability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the leaving group ability of the ethanesulfonate moiety. Ethanesulfonate, the conjugate base of the strong ethanesulfonic acid, is a crucial component in organic synthesis and pharmaceutical development, primarily utilized for its excellent leaving group properties and its ability to form highly soluble and stable salts with active pharmaceutical ingredients (APIs). This document details the physicochemical basis for its efficacy as a nucleofuge, presents comparative quantitative data on its reactivity, and provides detailed experimental protocols for its evaluation. The content herein is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug development.

Introduction to Leaving Group Ability

In the context of nucleophilic substitution and elimination reactions, a leaving group is a molecular fragment that detaches from a substrate with a pair of electrons. The efficacy of a leaving group, or its "leaving group ability," is a critical factor that governs the rate and mechanism of these fundamental chemical transformations. An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.

Ethanesulfonate (CH₃CH₂SO₃⁻), often referred to as "esylate" in pharmaceutical nomenclature, is widely recognized as an excellent leaving group. Its utility stems from the inherent stability of the ethanesulfonate anion, which is the conjugate base of a strong acid, ethanesulfonic acid.

Physicochemical Properties of Ethanesulfonate

The superior leaving group ability of ethanesulfonate is a direct consequence of its physicochemical properties, particularly the acidity of its conjugate acid and the resonance stabilization of the anion.

Acidity of Ethanesulfonic Acid

A fundamental principle in determining leaving group ability is that the conjugate base of a strong acid is a weak base, and therefore a good leaving group.[1] Ethanesulfonic acid (CH₃CH₂SO₃H) is a strong organic acid with a pKa of approximately -1.68.[2] This low pKa value indicates that it readily donates a proton, and its conjugate base, the ethanesulfonate anion, is consequently very stable and a weak base.[1]

Resonance Stabilization

The stability of the ethanesulfonate anion is further enhanced by resonance. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, effectively dispersing the charge and increasing the anion's stability.[3] This delocalization lowers the energy of the transition state during a nucleophilic substitution reaction, thereby increasing the reaction rate.[3]

Quantitative Assessment of Leaving Group Ability

The leaving group ability of ethanesulfonate can be quantitatively assessed and compared to other common leaving groups through kinetic studies of nucleophilic substitution reactions, such as Sₙ2 reactions. The relative rates of these reactions provide a direct measure of the leaving group's propensity to depart from the substrate.

Comparative Data

The following table summarizes key quantitative data for ethanesulfonate and other commonly used sulfonate and halide leaving groups. The data is normalized to the reactivity of the mesylate group in Sₙ2 reactions.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Reaction Rate (krel) |

| Ethanesulfonate | -OEs | Ethanesulfonic acid | ~ -1.68 [2] | ~1.0 (approximated)[4] |

| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 1.00[5] |

| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 0.70[5] |

| Triflate | -OTf | Triflic Acid | ~ -12 to -13 | 56,000[2] |

| Iodide | I⁻ | Hydroiodic acid | ~ -10 | - |

| Bromide | Br⁻ | Hydrobromic acid | ~ -9 | - |

| Chloride | Cl⁻ | Hydrochloric acid | ~ -7 | - |

Note: The relative Sₙ2 rate for ethanesulfonate is approximated to be similar to mesylate due to the similar electronic effects of the methyl and ethyl groups.[4]

Ethanesulfonate in Nucleophilic Substitution Reactions

The excellent leaving group ability of ethanesulfonates makes them valuable intermediates in a wide array of nucleophilic substitution reactions. Alcohols, which are typically poor substrates for direct substitution due to the poor leaving group ability of the hydroxide ion (OH⁻), can be readily converted into ethanesulfonates. This transformation renders the carbon atom electrophilic and susceptible to attack by a diverse range of nucleophiles.

Sₙ2 Reaction Mechanism

The bimolecular nucleophilic substitution (Sₙ2) reaction is a concerted process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group, resulting in an inversion of stereochemistry. The ethanesulfonate group is an excellent leaving group in Sₙ2 reactions due to its ability to stabilize the developing negative charge in the transition state.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Isopropyl Ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling isopropyl ethanesulfonate. The information is compiled from available safety data sheets and chemical databases to ensure laboratory personnel can work safely with this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] While extensive physical property data is not available, the following table summarizes the known characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃S | [2][3] |

| Molecular Weight | 152.21 g/mol | [2][3] |

| CAS Number | 14245-62-6 | |

| Physical Form | Liquid | [3] |

| Boiling Point | 237 °C | [4][5] |

| Density | 1.096 g/cm³ | [4][5] |

| Flash Point | 97 °C | [4][5] |

| Solubility | Limited solubility in water; soluble in polar organic solvents.[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity, skin irritation, and serious eye damage.[1] It is also considered a combustible liquid.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

Note: The classification for serious eye damage/irritation varies slightly between different data sources.

Signal Word: Warning[1]

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

4.1. Engineering Controls:

-

Work in a well-ventilated area.[1]

-

Use a laboratory fume hood or other mechanical exhaust to minimize exposure to vapors.[1]

4.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or a face shield.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1] |

| Body Protection | Wear a lab coat or a protective suit.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[1] |

4.3. General Hygiene:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

4.4. Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep away from heat, sparks, and open flames.[1]

-

Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.

Emergency Procedures

5.1. First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

5.2. Accidental Release Measures:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment, including respiratory protection.[1]

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1]

-

Do not let the product enter drains.

5.3. Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous combustion products: Carbon oxides, sulfur oxides.[1]

-

Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Visual Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Hazard Identification and Mitigation Workflow.

Caption: Emergency Response Protocol.

References

Methodological & Application

Application Notes and Protocols: Isopropyl Ethanesulfonate as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl ethanesulfonate as an alkylating agent for the isopropylation of various nucleophiles, including amines, phenols, and carboxylic acids. Detailed protocols, reaction mechanisms, and comparative data are presented to facilitate its application in organic synthesis and drug development.

Introduction

This compound (CH₃CH₂SO₃CH(CH₃)₂) is a sulfonate ester utilized in organic synthesis as an isopropylating agent.[1] The ethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions where the isopropyl group is transferred to a nucleophile. This reagent offers an alternative to other isopropylating agents such as isopropyl halides and isopropanol.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 14245-62-6 |

| Molecular Formula | C₅H₁₂O₃S |

| Molecular Weight | 152.21 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 237 °C at 760 mmHg |

| Solubility | Soluble in polar organic solvents, limited solubility in water[1] |

General Reaction Mechanism

The alkylation reactions using this compound proceed via a nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the isopropyl group, leading to the displacement of the ethanesulfonate leaving group.

Caption: General SN2 mechanism for alkylation using this compound.

Application 1: N-Alkylation of Amines

The N-isopropylation of primary and secondary amines is a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. However, direct alkylation of amines with alkyl halides can often lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[3] The use of sulfonate esters like this compound can offer better control over the reaction.

Challenges in N-Alkylation:

-

Polyalkylation: The product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting material, leading to further reaction.[3]

-

Steric Hindrance: Isopropyl groups are sterically bulky, which can slow down the reaction rate, particularly for the formation of diisopropylamines.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 - 2.2 eq, depending on desired mono- vs. di-alkylation)

-

Anhydrous non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA) (1.5 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine and the anhydrous solvent.

-

Add the non-nucleophilic base to the stirred solution.

-

Slowly add this compound to the reaction mixture at room temperature.

-

Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the N-alkylation of amines.

Quantitative Data (for analogous reactions):

The following data is for the N-alkylation of various amines with different alkylating agents and should be considered as a general reference.

| Amine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | 2-Bromoethanol | K₂CO₃ | Methanol | RT | 12 | 96 |

| Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 30 | 1 | 95 |

| Morpholine | 2-Bromoethanol | K₂CO₃ | Methanol | RT | 12 | 92 |

Data adapted from analogous reactions reported in the literature.[4][5]

Application 2: O-Alkylation of Phenols

The O-alkylation of phenols to produce aryl isopropyl ethers is a common transformation in organic synthesis. This compound can serve as an effective reagent for this purpose. A competing reaction is the C-alkylation of the aromatic ring (Friedel-Crafts alkylation), especially under acidic conditions.[6]

Selectivity in Phenol Alkylation:

-

O-Alkylation: Favored by polar aprotic solvents and strong bases (e.g., K₂CO₃, NaH) which generate the phenoxide ion, a strong oxygen nucleophile.

-

C-Alkylation: Favored by acidic catalysts and higher temperatures, proceeding through an electrophilic aromatic substitution mechanism.[6]

Experimental Protocol: O-Alkylation of a Phenol

Materials:

-

Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the phenol in the anhydrous solvent.

-

Add the anhydrous base and stir the suspension for 15-30 minutes at room temperature to form the phenoxide.

-

Add this compound to the mixture.

-

Heat the reaction to reflux and monitor its progress by TLC or GC/MS.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with dilute NaOH solution to remove any unreacted phenol.

-

Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by distillation or column chromatography.

Caption: Competing pathways in phenol alkylation.

Quantitative Data (for analogous reactions):

The following data is for the alkylation of phenols with isopropanol, which proceeds via a different mechanism but provides context for reaction conditions.

| Phenol | Alkylating Agent | Catalyst | Temp (°C) | Phenol Conv. (%) | Isopropylphenol Sel. (%) |

| Phenol | Isopropanol | SAPO-11 | 280 | 50 | 77 (o- and p-) |

| Phenol | Isopropanol | MCM-49 | 180 | 61 | 70 |

Data adapted from zeolite-catalyzed alkylation of phenol with isopropanol.[7]

Application 3: Synthesis of Isopropyl Esters from Carboxylic Acids

Isopropyl esters are valuable compounds in the fragrance, flavor, and pharmaceutical industries. While direct Fischer esterification using isopropanol is common, the use of a more reactive alkylating agent like this compound can be advantageous under certain conditions, particularly for sensitive substrates requiring milder reaction conditions.

Experimental Protocol: Esterification of a Carboxylic Acid

Materials:

-

Carboxylic acid (1.0 eq)